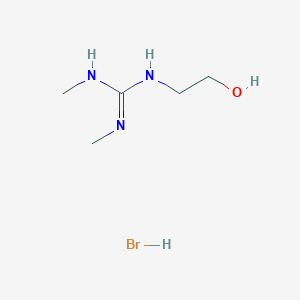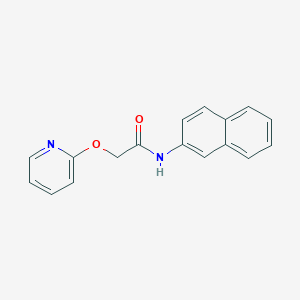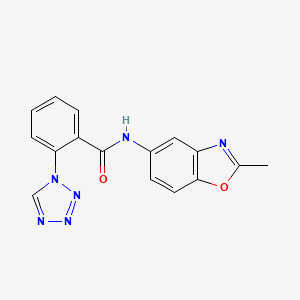
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide, commonly known as HEDG, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. HEDG is a guanidine derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of HEDG is not fully understood. However, it has been suggested that HEDG may act as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and ultimately results in its anticonvulsant and antinociceptive effects. HEDG has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
HEDG has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to its anticonvulsant and antinociceptive effects. HEDG has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HEDG in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the central nervous system. However, one limitation of using HEDG is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of HEDG. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further elucidate its mechanism of action and explore its potential use as a GABA receptor agonist. Additionally, future studies could investigate the potential use of HEDG in combination with other drugs for enhanced therapeutic effects.
In conclusion, HEDG is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. Its anticonvulsant, antinociceptive, and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Méthodes De Synthèse
HEDG can be synthesized using several methods, including the reaction of 2,3-dimethylguanidine with ethylene oxide in the presence of hydrobromic acid. Another method involves the reaction of 2,3-dimethylguanidine with epichlorohydrin in the presence of sodium hydroxide. Both methods result in the formation of HEDG hydrobromide.
Applications De Recherche Scientifique
HEDG has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and neuroprotective effects in animal models. HEDG has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-2,3-dimethylguanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.BrH/c1-6-5(7-2)8-3-4-9;/h9H,3-4H2,1-2H3,(H2,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFVCPJRNYUTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCO.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)

![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
